

Urolithin C degradation and storage conditions

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Compound of Interest

Compound Name: Urolithin C

Cat. No.: B565824

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Urolithin C Technical Support Center

Welcome to the **Urolithin C** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and experimental use of **Urolithin C**. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Urolithin C** powder?

A1: **Urolithin C** powder should be stored at -20°C for up to three years. It is important to keep it away from moisture.[1]

Q2: How should I store **Urolithin C** once it is dissolved in a solvent?

A2: Stock solutions of **Urolithin C** should be aliquoted to avoid repeated freeze-thaw cycles.[2] For storage, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Some suppliers suggest that stock solutions in a solvent can be stored at -80°C for up to one year.[1]

Q3: What solvents are suitable for dissolving **Urolithin C**?

A3: **Urolithin C** is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] For in vivo studies, a common formulation is a mixture of DMSO,

PEG300, Tween 80, and saline.[1]

Q4: Is **Urolithin C** stable in aqueous solutions?

A4: **Urolithin C**, similar to Urolithin A, is sparingly soluble in aqueous buffers.[3] It is not recommended to store aqueous solutions for more than one day.[3] For experiments, it is best to prepare fresh aqueous dilutions from a DMSO stock solution.[3]

Q5: What is the primary metabolic pathway for the formation of **Urolithin C** in vivo?

A5: **Urolithin C** is a gut-microbial metabolite of ellagic acid, which is derived from ellagitannins found in foods like pomegranates, berries, and walnuts.[2][4] Gut microbiota metabolize ellagic acid through a series of reactions including lactone-ring cleavage, decarboxylation, and dehydroxylations to form various urolithins, including **Urolithin C**.[5]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

- Possible Cause 1: Degradation of **Urolithin C**.
 - Solution: Ensure proper storage of **Urolithin C** stock solutions at -80°C or -20°C and minimize freeze-thaw cycles by preparing single-use aliquots.[2] Prepare fresh dilutions in culture media for each experiment. Do not store **Urolithin C** in aqueous solutions for extended periods.[3]
- Possible Cause 2: Low bioavailability in cell culture.
 - Solution: When diluting a DMSO stock solution into an aqueous cell culture medium, ensure the final DMSO concentration is not toxic to the cells (typically <0.1%).[6] Sonication may be recommended to aid dissolution when preparing stock solutions.[1]
- Possible Cause 3: Variability in cell response.
 - Solution: Ensure consistent cell passage numbers and seeding densities. Serum concentration in the culture medium can sometimes affect the activity of phenolic compounds; consider this as a variable.

Issue 2: Poor peak shape or resolution in HPLC analysis.

- Possible Cause 1: Improper mobile phase.
 - Solution: For the separation of urolithins, C18 reverse-phase columns are commonly used. [7] Mobile phases typically consist of acidified water (with formic or acetic acid) and an organic solvent like methanol or acetonitrile. [7][8] Optimizing the gradient and acid concentration can improve peak shape.
- Possible Cause 2: Sample degradation during preparation.
 - Solution: Protect samples from light and heat. Prepare extracts and standards fresh and store them at low temperatures before injection.

Issue 3: Low yield or no detection of Urolithin C in biological samples.

- Possible Cause 1: Inefficient extraction.
 - Solution: For plasma samples, extraction with acetonitrile containing formic acid has been shown to be effective. [9] For fecal samples, extraction with a methanol/water mixture with a small amount of acid can be used. [8]
- Possible Cause 2: **Urolithin C** is present as conjugates.
 - Solution: In biological fluids, urolithins are often present as glucuronide or sulfate conjugates. [5][9] To measure total **Urolithin C**, enzymatic hydrolysis of the samples with β -glucuronidase/sulfatase prior to extraction and analysis may be necessary.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for **Urolithin C**

Form	Storage Temperature	Duration	Reference
Powder	-20°C	Up to 3 years	[1]
In Solvent	-80°C	Up to 6 months	[2]
Up to 1 year	[1]		
-20°C	Up to 1 month	[2]	

Table 2: Solubility of Urolithins

Compound	Solvent	Solubility	Reference
Urolithin C	DMSO	50 mg/mL (204.75 mM)	[1]
Urolithin A	DMSO	~30 mg/mL	[3]
DMF	~30 mg/mL	[3]	
1:9 DMSO:PBS (pH 7.2)	~0.1 mg/mL	[3]	

Experimental Protocols

Protocol 1: Analysis of Urolithin C in Plasma by LC-MS

This protocol is adapted from a method for analyzing urolithin metabolites in human plasma.[9]

- Sample Preparation:
 - To 200 µL of plasma in a 1.5 mL tube, add 600 µL of acetonitrile:formic acid (98:2, v/v).
 - Vortex the mixture for 10 minutes, followed by sonication for 10 minutes.
 - Centrifuge at 17,000 x g for 10 minutes.
 - Transfer the supernatant to a new tube and dry it under a nitrogen stream.

- Reconstitute the dried residue with 100 μ L of methanol.
- Filter the reconstituted sample through a 0.22 μ m PVDF membrane filter before LC-MS analysis.
- LC-MS Conditions:
 - LC System: Agilent 1260 Infinity II UHPLC system or equivalent.
 - Column: Zorbax Eclipse Plus C18 column (2.1 \times 50 mm, 1.8 μ m particle size).
 - Column Temperature: 30°C.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.4 mL/min.
 - Mass Spectrometer: Agilent 6470 Triple Quadrupole (QqQ) or equivalent.
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for urolithins.

Protocol 2: In Vitro Apoptosis Induction Assay in PC12 Cells

This protocol is based on a study investigating the effects of **Urolithin C** on PC12 cells.[\[4\]](#)[\[10\]](#)[\[11\]](#)

- Cell Culture:
 - Culture PC12 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
- Treatment:
 - Prepare a stock solution of **Urolithin C** in DMSO.
 - Seed PC12 cells in multi-well plates at a suitable density.

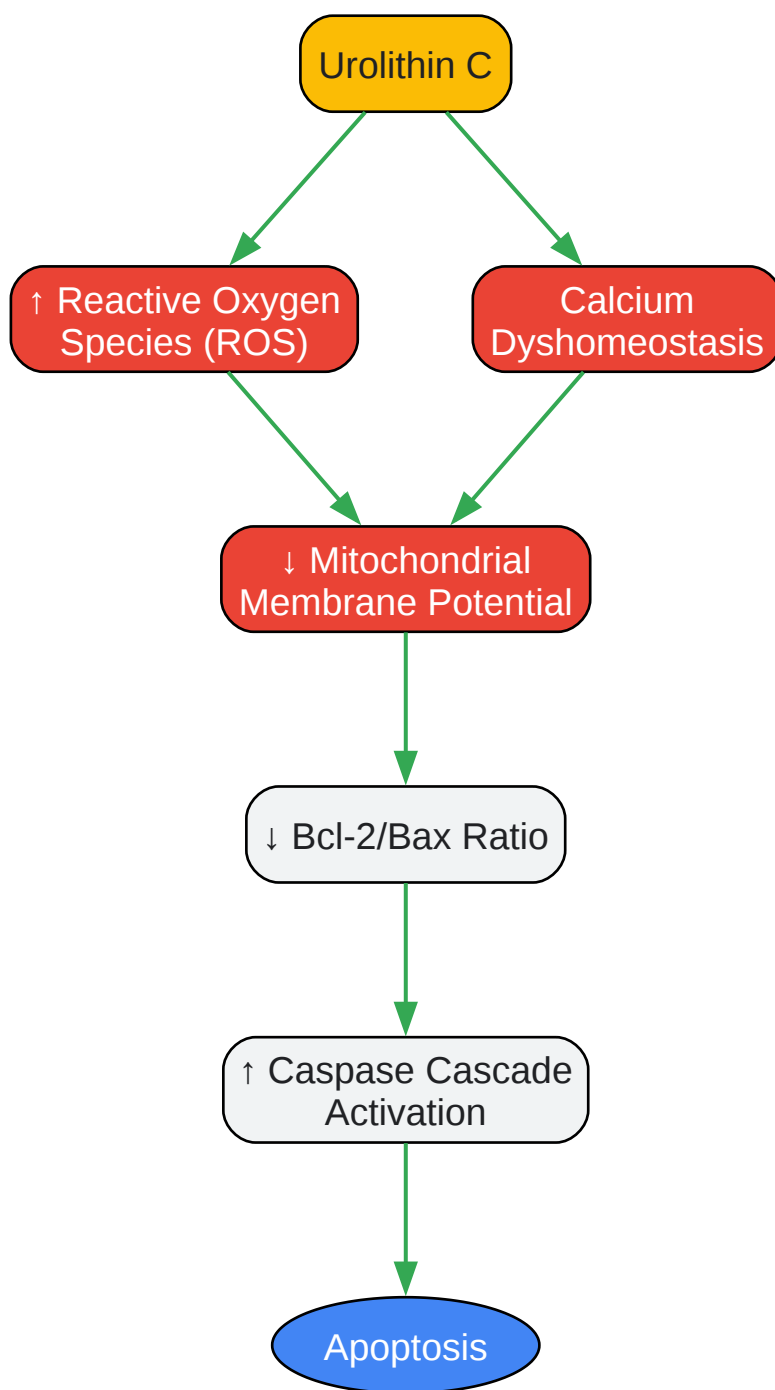
- After cell attachment, treat the cells with varying concentrations of **Urolithin C** (e.g., 5-300 μ M) for a specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO) at the same final concentration used for the **Urolithin C** dilutions.
- Apoptosis Analysis (Flow Cytometry):
 - Harvest the cells by trypsinization and collect both adherent and floating cells.
 - Wash the cells with cold PBS.
 - Resuspend the cells in binding buffer.
 - Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
 - Analyze the stained cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations



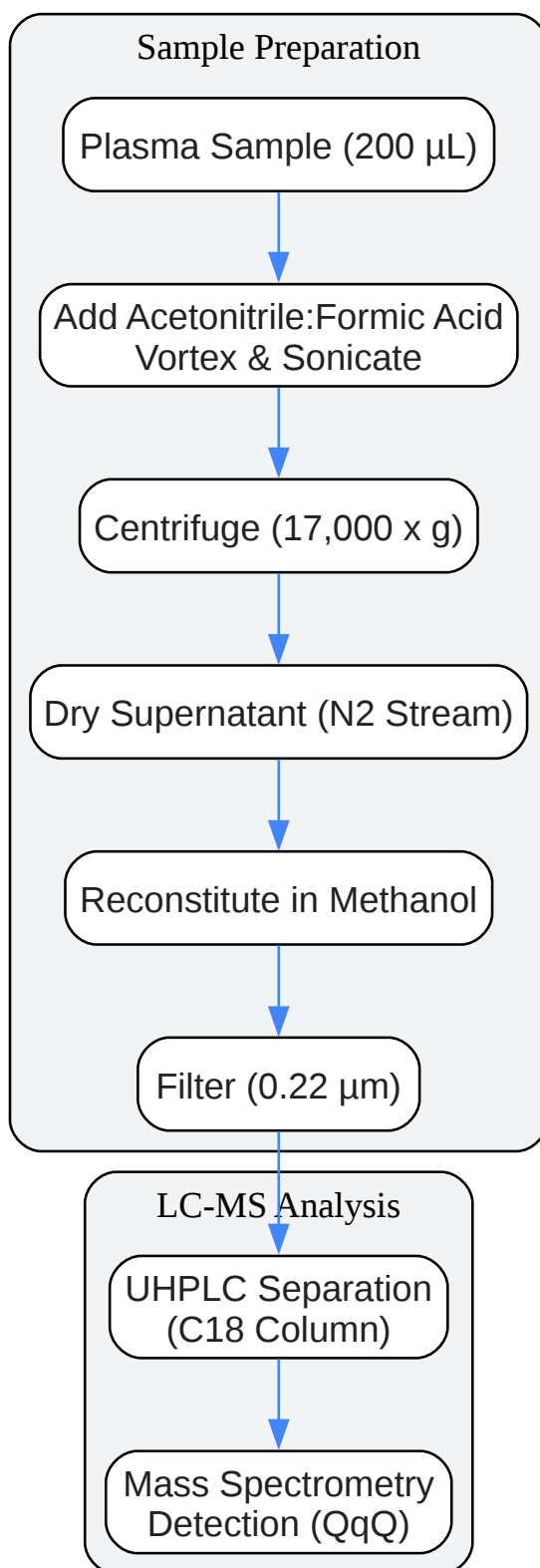
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Caption: Metabolic conversion of dietary ellagitannins to **Urolithin C** by gut microbiota.



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Caption: **Urolithin C**-induced mitochondria-mediated apoptosis signaling pathway.



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Caption: Experimental workflow for **Urolithin C** analysis in plasma by LC-MS.

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